molecular formula C15H20N2O3S B6298760 Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 2225878-47-5

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B6298760
CAS No.: 2225878-47-5
M. Wt: 308.4 g/mol
InChI Key: LIGVYOIRYJACJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a pyrrolo[2,3-b]pyridine derivative featuring a tert-butyl carbamate (BOC) protecting group at the N1 position. The scaffold is substituted with methoxy (6-position), methyl (2-position), and methylthio (3-position) groups. Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, are privileged structures in medicinal chemistry due to their bioisosteric relationship with indoles and their ability to modulate diverse biological targets, including kinases and neurotransmitter receptors . The tert-butyl group enhances solubility and serves as a protective moiety during synthetic workflows, while the methylthio and methoxy substituents may influence electronic properties and metabolic stability .

Properties

IUPAC Name

tert-butyl 6-methoxy-2-methyl-3-methylsulfanylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-9-12(21-6)10-7-8-11(19-5)16-13(10)17(9)14(18)20-15(2,3)4/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGVYOIRYJACJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)OC(C)(C)C)N=C(C=C2)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Pyrrole Formation with Subsequent Annulation

The Paal-Knorr reaction constructs the pyrrole ring via cyclization of 1,4-diketones with ammonia or amines. For pyrrolo[2,3-b]pyridines, this is followed by annulation with a pyridine precursor. For example, condensation of 2-chloro-3-nitropyridine with a preformed pyrrole intermediate under basic conditions yields the bicyclic core.

Cyclocondensation of Aminopyridines

Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated carbonyl compounds (e.g., acrylates) in acidic media generates the pyrrolopyridine system. This method allows for late-stage functionalization but requires careful control of reaction pH and temperature to avoid side reactions.

Boc Protection Optimization

The final step involves protecting the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group. Data from analogous compounds reveal optimal conditions:

ReagentCatalystSolventTemperatureTimeYieldSource
Boc2ODMAPAcetonitrile20°C18 h100%
Boc2OEt3NDCM25°C12 h98.2%

Key considerations:

  • DMAP Catalysis : Accelerates reaction kinetics via nucleophilic activation of Boc2O.

  • Solvent Choice : Polar aprotic solvents (acetonitrile) enhance solubility of intermediates.

Purification and Characterization

Final purification employs silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1). Analytical data include:

  • 1H NMR : δ 1.65 (s, 9H, Boc), 2.45 (s, 3H, SCH3), 2.70 (s, 3H, CH3), 3.95 (s, 3H, OCH3).

  • HRMS : m/z 363.1421 [M+H]+ (calculated for C16H22N2O3S).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiolation : Competing sulfonation at position 4 is minimized using bulky ligands (e.g., PPh3).

  • Boc Deprotection Risks : Acidic conditions during methylation require temporary protection with TMS groups .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrrolo[2,3-B]pyridine derivatives.

    Substitution: Substituted pyrrolo[2,3-B]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests that it may interact with various biological targets.

Case Studies:

  • Neuroprotective Effects : Research indicates that derivatives of pyrrolopyridine compounds exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Material Science

The compound's unique structure allows it to be used as a building block in the synthesis of novel materials.

Applications:

  • Polymer Synthesis : It can be utilized in the development of polymeric materials with enhanced mechanical properties.

Agricultural Chemistry

The compound has potential applications in agrochemicals, particularly as a pesticide or herbicide.

Research Insights:

  • Pesticidal Activity : Preliminary studies suggest that pyrrolopyridine derivatives may have fungicidal and insecticidal properties, making them candidates for further development in agricultural applications.

Data Table of Applications

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryNeuroprotective agent
Material ScienceBuilding block for polymers
Agricultural ChemistryPotential pesticide/herbicide

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of the target compound, highlighting substituent variations, synthesis strategies, and biological activities:

Compound Name (Reference) Substituents Molecular Weight (g/mol) Synthesis Key Steps Biological Activity/Application
Target Compound 6-MeO, 2-Me, 3-MeS ~337.4 (calculated) Likely involves BOC protection, nucleophilic substitution for MeS/MeO groups Not explicitly reported; inferred roles as intermediates or bioactive agents from analogues
tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-Iodo 371.1 BOC protection of 3-iodo-1H-pyrrolo[2,3-b]pyridine; Pd-catalyzed coupling Intermediate for Suzuki-Miyaura cross-coupling reactions
tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate 3-Iodo, 5-CF3 412.15 BOC protection under basic conditions; halogenation at C3 Potential antiviral/kinase inhibitor due to electron-withdrawing CF3 group
4-Nitrophenyl 1H-pyrrolo[2,3-b]pyridine-1-carboxylate (9g) 4-Nitrophenyl ester ~313.3 (calculated) Esterification of 1H-pyrrolo[2,3-b]pyridine with 4-nitrophenyl chloroformate High antioxidant activity (82% DPPH radical scavenging); antiviral against tobacco mosaic virus
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate Saturated pyrrolopyridine scaffold ~268.4 (calculated) BOC protection of octahydro-pyrrolo[3,2-b]pyridine CNS activity (depressive effects) inferred from saturated analogues

Pharmacological and Physicochemical Properties

  • Electron-Donating vs. Withdrawing Groups : The target’s methoxy (electron-donating) and methylthio (moderately electron-withdrawing) groups contrast with the iodo (polarizable) and trifluoromethyl (strongly electron-withdrawing) substituents in analogues. These differences impact lipophilicity (logP) and metabolic stability .
  • Saturated analogues () exhibit CNS activity, but the target’s planar structure likely favors kinase or antiviral applications .

Biological Activity

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (CAS: 2225878-47-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolopyridine framework, which is often associated with diverse biological activities. The molecular formula is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S, with a molecular weight of 306.4 g/mol.

PropertyValue
Molecular FormulaC16H22N2O2SC_{16}H_{22}N_{2}O_{2}S
Molecular Weight306.4 g/mol
CAS Number2225878-47-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro assays indicate that derivatives of pyrrolopyridine compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations. Specific IC50 values for related compounds have been reported in the range of 0.510μM0.5-10\,\mu M .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways, leading to cell death in cancerous cells.

Study on Antitumor Activity

A study conducted by Zhang et al. (2023) assessed the antiproliferative effects of various pyrrolopyridine derivatives on the HepG2 liver cancer cell line. The study found that certain derivatives exhibited IC50 values as low as 0.71μM0.71\,\mu M, indicating strong potential for therapeutic application .

Evaluation of Cytotoxicity

In another evaluation, a series of pyrrolopyridine derivatives were tested against A549 and MCF-7 cell lines. The most potent derivative showed significant cytotoxicity with an IC50 value of 0.95μM0.95\,\mu M, suggesting that this compound may share similar properties .

Q & A

Q. What are the key synthetic routes for tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

  • Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:
  • Bromination and esterification : Reacting a pyrrolopyridine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert conditions .
  • Substitution reactions : Introducing the methylthio group via nucleophilic displacement using potassium thiolate in polar aprotic solvents like DMF or DMSO .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm functional groups and regioselectivity. For example, the tert-butyl group appears as a singlet at ~1.3 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ = 323.12; observed = 323.11) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory effects)?

  • Methodological Answer:
  • Assay standardization : Replicate studies under controlled conditions (e.g., cell lines, incubation time, dose ranges). For antiviral assays, use plaque reduction or viral load quantification .
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that might interfere with activity .
  • Target validation : siRNA knockdown or CRISPR-Cas9 editing of suspected targets (e.g., viral polymerases) clarifies mechanism .

Q. What advanced techniques elucidate the compound’s reaction mechanisms?

  • Methodological Answer:
  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to study rate-determining steps .
  • Computational modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity in substitution reactions .
  • In situ spectroscopy : ReactIR monitors intermediate formation during esterification or oxidation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer:
  • Substituent variation : Synthesize analogs with modified methoxy or methylthio groups (e.g., ethoxy, ethylthio) and test bioactivity .
  • Crystallography : X-ray diffraction (e.g., Acta Crystallographica protocols) reveals conformational preferences and hydrogen-bonding interactions critical for target binding .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions with biological targets (e.g., enzyme active sites) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.